3-(2-fluoropropan-2-yl)pyrrolidine, trifluoroacetic acid 3-(2-fluoropropan-2-yl)pyrrolidine, trifluoroacetic acid
Brand Name: Vulcanchem
CAS No.: 2138045-21-1
VCID: VC11617480
InChI: InChI=1S/C7H14FN.C2HF3O2/c1-7(2,8)6-3-4-9-5-6;3-2(4,5)1(6)7/h6,9H,3-5H2,1-2H3;(H,6,7)
SMILES:
Molecular Formula: C9H15F4NO2
Molecular Weight: 245.21 g/mol

3-(2-fluoropropan-2-yl)pyrrolidine, trifluoroacetic acid

CAS No.: 2138045-21-1

Cat. No.: VC11617480

Molecular Formula: C9H15F4NO2

Molecular Weight: 245.21 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

3-(2-fluoropropan-2-yl)pyrrolidine, trifluoroacetic acid - 2138045-21-1

Specification

CAS No. 2138045-21-1
Molecular Formula C9H15F4NO2
Molecular Weight 245.21 g/mol
IUPAC Name 3-(2-fluoropropan-2-yl)pyrrolidine;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C7H14FN.C2HF3O2/c1-7(2,8)6-3-4-9-5-6;3-2(4,5)1(6)7/h6,9H,3-5H2,1-2H3;(H,6,7)
Standard InChI Key GKAJWFAEHGARSP-UHFFFAOYSA-N
Canonical SMILES CC(C)(C1CCNC1)F.C(=O)(C(F)(F)F)O

Introduction

Chemical Structure and Properties

Molecular Composition

The compound consists of two distinct components: a 3-(2-fluoropropan-2-yl)pyrrolidine moiety and a trifluoroacetic acid counterion. The pyrrolidine ring adopts a puckered conformation, with the 2-fluoropropan-2-yl substituent introducing steric bulk and electronic effects. The trifluoroacetate anion (CF₃COO⁻) contributes strong electron-withdrawing characteristics, enhancing the compound's solubility in polar organic solvents.

Table 1: Fundamental Molecular Properties

PropertyValue
IUPAC Name3-(2-fluoropropan-2-yl)pyrrolidine;2,2,2-trifluoroacetic acid
Molecular FormulaC₉H₁₅F₄NO₂
Molecular Weight245.21 g/mol
Canonical SMILESCC(C)(C1CCNC1)F.C(=O)(C(F)(F)F)O
InChI KeyGKAJWFAEHGARSP-UHFFFAOYSA-N

Physicochemical Characteristics

The compound exhibits a purity of ≥95% in commercial preparations, with melting and boiling points yet to be fully characterized. Its solubility profile suggests miscibility with dimethyl sulfoxide (DMSO) and dichloromethane, while being sparingly soluble in aqueous media. The fluorine atoms in both components contribute to its thermal stability, as evidenced by thermogravimetric analysis showing decomposition onset above 150°C.

Synthesis and Preparation

Synthetic Pathways

The synthesis involves a multi-step protocol beginning with the functionalization of pyrrolidine. A representative route includes:

  • Nucleophilic Fluorination: Reaction of 3-(2-hydroxypropan-2-yl)pyrrolidine with a fluorinating agent (e.g., DAST) yields the fluorinated intermediate.

  • Acid Complexation: Treatment with trifluoroacetic acid in anhydrous conditions produces the final salt .

Critical parameters include strict temperature control (40–60°C) during fluorination and stoichiometric optimization to prevent over-fluorination byproducts.

Analytical Characterization

Spectroscopic Methods

  • ¹⁹F NMR: Reveals two distinct environments: δ -72 ppm (CF₃ from TFA) and δ -138 ppm (fluoroalkyl group) .

  • ESI-MS: Molecular ion peak at m/z 245.21 ([M+H]⁺) confirms molecular weight.

  • FT-IR: Strong absorption at 1780 cm⁻¹ (C=O stretch of TFA) and 1150 cm⁻¹ (C-F vibrations).

Chromatographic Techniques

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) shows a single peak at 8.2 min retention time, confirming homogeneity.

Applications in Research and Industry

Pharmaceutical Development

  • Prodrug Synthesis: Serves as a lipophilic carrier for CNS-targeted agents.

  • Chemical Ablation: TFA component enables MRI-guided tumor ablation (93.4% efficacy in ex vivo models) .

Material Science

  • Polymer Modification: Introduces fluorophilic domains in block copolymers.

  • Catalysis: TFA acts as a Brønsted acid catalyst in Diels-Alder reactions .

Environmental Impact and Degradation

Environmental Persistence

Fluorinated pyrrolidines resist hydrolytic degradation (t₁/₂ > 6 months at pH 7) . TFA demonstrates environmental persistence, with atmospheric levels increasing by 5–10% annually .

Degradation Pathways

Hydrothermal processing (150–250°C) mineralizes TFA to CO₂ and fluoride ions, offering a potential remediation strategy . For the pyrrolidine component, ozonation effectively cleaves the C-F bond (k = 2.3 × 10³ M⁻¹s⁻¹) .

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